Methyl 3-(thiophen-2-yl)propanoate

Automated Synthesis Liquid Handling Esterification

Methyl 3-(thiophen-2-yl)propanoate (CAS 16862-05-8) is a thiophene-containing ester with molecular formula C₈H₁₀O₂S and molecular weight 170.23 g/mol. It is a colourless to pale yellow liquid at ambient temperature, with a boiling point of 228.2 °C at 760 mmHg and a density of approximately 1.148 g/cm³.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 16862-05-8
Cat. No. B019669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(thiophen-2-yl)propanoate
CAS16862-05-8
Synonyms3-(Thiophen-2-yl)propionic Acid Methyl Ester; 
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=CS1
InChIInChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3
InChIKeyUSTRJLXKHMURIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(thiophen-2-yl)propanoate (CAS 16862-05-8): Physicochemical and Supply Baseline for Procurement Evaluation


Methyl 3-(thiophen-2-yl)propanoate (CAS 16862-05-8) is a thiophene-containing ester with molecular formula C₈H₁₀O₂S and molecular weight 170.23 g/mol [1]. It is a colourless to pale yellow liquid at ambient temperature, with a boiling point of 228.2 °C at 760 mmHg and a density of approximately 1.148 g/cm³ . The compound is classified as harmful if swallowed (H302) and a skin irritant (H315) [1]. It is commonly supplied at purities of 95–98% (HPLC) by multiple vendors, stored at 2–8 °C .

Why Generic Thiophene-Ester Substitution Fails for Methyl 3-(thiophen-2-yl)propanoate: Key Differentiation Dimensions


In-class thiophene-propanoate esters cannot be interchanged without consequence because the ester alkyl chain length, thiophene ring substitution pattern, and the degree of saturation of the propanoate linker each independently govern critical properties. The methyl ester specifically provides a favourable balance of volatility (boiling point 228.2 °C), intermediate lipophilicity (XLogP3 = 1.7 [1]), and reactivity as an electrophilic building block for Claisen condensations and LDA-mediated reactions [2]. Shorter-chain analogs (e.g., thiophene-2-acetic acid methyl ester, MW 156.20) differ in chain length, which alters both physicochemical parameters and synthetic utility in drug intermediate pathways such as the eprosartan synthesis, where the three-carbon propanoate linker is structurally essential [3]. Simple generic substitution without experimental validation therefore risks synthetic failure, altered pharmacokinetic properties in derived compounds, and impurity profile deviations.

Quantitative Differentiation Evidence: Methyl 3-(thiophen-2-yl)propanoate vs. Closest Analogs


Physical State Advantage: Methyl Ester (Liquid) vs. Free Acid (Solid) for Automated Liquid Handling

In automated synthesis workflows and high-throughput experimentation, liquid reagents are strongly preferred over solids to enable precise volumetric dispensing and avoid clogging of microfluidic lines. Methyl 3-(thiophen-2-yl)propanoate is a colourless oil at ambient temperature, whereas its direct hydrolysis product and closest structural comparator, 3-(thiophen-2-yl)propanoic acid (CAS 5928-51-8), is a crystalline solid with a melting point of 46–49 °C . This phase difference represents a quantifiable handling advantage for the methyl ester in automated platforms, eliminating the need for pre-dissolution, sonication, or heated lines that the free acid requires for consistent liquid transfer.

Automated Synthesis Liquid Handling Esterification

Molecular Weight and LogP Differentiation: Propanoate (C3) vs. Acetate (C2) Chain Length

The three-carbon propanoate linker in methyl 3-(thiophen-2-yl)propanoate (MW 170.23 g/mol) distinguishes it from the two-carbon acetate analog, methyl thiophene-2-acetate (CAS 19432-68-9, MW 156.20 g/mol) [1][2]. The additional methylene unit increases molecular weight by 14.03 g/mol (+9.0%), increases computed lipophilicity (XLogP3 of 1.7 for the propanoate vs. a lower predicted value for the acetate), and elevates the boiling point to 228.2 °C at 760 mmHg compared to approximately 206.7 °C for the acetate [1]. These differences are critical when the compound is employed as a building block where the propanoate chain length is structurally required, as in the synthesis of angiotensin II receptor antagonists (eprosartan class), where the three-carbon linker is pharmacophorically essential [3].

Physicochemical Profiling Lead Optimisation Medicinal Chemistry

Methyl Ester as Cost-Effective Entry Point for Eprosartan Intermediate Synthesis vs. Higher Alkyl Esters

The eprosartan synthetic pathway disclosed in patent literature specifies the ethyl ester of 2-thiophenepropanoic acid as the key intermediate for the final condensation step [1]. Methyl 3-(thiophen-2-yl)propanoate (MW 170.23) serves as the most atom-economical and commercially accessible entry point into this pathway, offering a lower molecular weight than the ethyl ester analog (ethyl 3-(thiophen-2-yl)propanoate, CAS 64107-46-6, MW 184.26 g/mol ). On a per-mole basis, procuring the methyl ester yields approximately 8.2% more thiophene-propanoate scaffold per unit mass compared to the ethyl ester. While a transesterification or hydrolysis-re-esterification step is required to convert the methyl ester to the ethyl ester for the final eprosartan condensation, the methyl ester is typically available at lower cost per gram from multiple suppliers at 95–98% purity , making it the preferred starting material for process development and scale-up route scouting.

Pharmaceutical Intermediates Eprosartan Process Chemistry

Established Synthetic Utility: LDA-Mediated Claisen Condensation as a Differentiating Reactivity Handle

Methyl 3-(thiophen-2-yl)propanoate has documented synthetic utility in LDA-mediated condensation reactions, a reactivity profile that distinguishes it from the corresponding free acid and from non-enolisable thiophene esters. The drug synthesis database records its use in condensation with a ketone electrophile using lithium diisopropylamide (LDA) in THF, followed by acylation with acetic anhydride and DMAP in dichloromethane to yield the corresponding acetate product [1]. This enolate chemistry is possible because the propanoate ester possesses α-hydrogens adjacent to the carbonyl, enabling deprotonation and C–C bond formation. By contrast, the free acid 3-(thiophen-2-yl)propanoic acid would require protection prior to enolate formation, and the fully unsaturated analog methyl (2E)-3-(thiophen-2-yl)prop-2-enoate lacks the saturated α-carbon necessary for this reactivity mode. This documented reaction sequence provides a validated synthetic entry point that is not directly accessible with the free acid or unsaturated ester analogs.

Synthetic Methodology Claisen Condensation Drug Intermediates

Supply Chain Maturity: Multi-Vendor Availability at 95–98% Purity with ISO-Certified Manufacturing

Methyl 3-(thiophen-2-yl)propanoate benefits from a mature supply chain with multiple independent vendors offering the compound at competitive specifications. LeYan supplies the compound at 98% purity , CapotChem at 98% (min, HPLC) with water content ≤0.5% , MolCore at NLT 98% under ISO certification , and AKSci at 95% minimum purity . This breadth of supply exceeds that of the ethyl ester analog (CAS 64107-46-6), which is primarily available through Bidepharm, and of the propyl or butyl esters, which have negligible commercial availability. For procurement teams, multi-vendor sourcing reduces supply disruption risk and enables competitive pricing, factors that are particularly relevant for gram-to-kilogram scale process development.

Supply Chain Quality Assurance Procurement

Prioritised Application Scenarios for Methyl 3-(thiophen-2-yl)propanoate Based on Differentiated Evidence


Eprosartan Intermediate Process Development and Scale-Up Route Scouting

Process chemistry teams developing or optimising synthetic routes to eprosartan and related angiotensin II receptor antagonists should prioritise methyl 3-(thiophen-2-yl)propanoate as the entry-point starting material. The patent literature establishes that the ethyl ester of 2-thiophenepropanoic acid is the key intermediate for the final Horner–Wadsworth–Emmons or related condensation step in eprosartan synthesis [1]. The methyl ester offers the most atom-economical scaffold (MW 170.23 vs. 184.26 for the ethyl ester) and the broadest vendor base (≥4 vendors at 95–98% purity), enabling competitive sourcing at gram-to-kilogram scales . A subsequent transesterification or hydrolysis-re-esterification step converts the methyl ester to the required ethyl ester, a transformation that is well-precedented and amenable to process optimisation.

Automated High-Throughput Experimentation and Library Synthesis

For medicinal chemistry groups employing automated liquid-handling platforms for library synthesis, methyl 3-(thiophen-2-yl)propanoate's liquid physical state at ambient temperature provides a direct handling advantage over the solid free acid (3-(thiophen-2-yl)propanoic acid, mp 46–49 °C [1]). The compound can be dispensed neat without pre-dissolution, reducing solvent usage, eliminating sonication steps, and improving volumetric accuracy in microfluidic systems. This advantage is particularly relevant for nanomole-scale high-throughput experimentation where solid dispensing precision is inherently limited.

α-Functionalisation via Enolate Chemistry for SAR Expansion

The documented LDA-mediated condensation of methyl 3-(thiophen-2-yl)propanoate followed by acylation [1] provides a validated synthetic entry point for medicinal chemistry teams seeking to introduce substituents at the α-position of the propanoate chain. This reactivity profile is not directly accessible with the free acid (which would require carboxyl protection) or with α,β-unsaturated thiophene esters (which lack enolisable α-hydrogens). Researchers pursuing structure–activity relationship (SAR) studies around the propanoate linker can leverage this established methodology to generate diverse analog libraries.

Reference Standard and Impurity Profiling in Eprosartan Quality Control

Given that 3-(thiophen-2-yl)propanoic acid is a documented impurity (USP Related Compound B) in eprosartan drug substance [1], the corresponding methyl ester serves as a useful reference standard for analytical method development and impurity fate-and-purge studies. Procurement of the methyl ester at ≥98% purity (HPLC) with certificated water content ≤0.5% (as supplied by CapotChem ) ensures suitability for HPLC calibration, LC-MS impurity tracking, and forced degradation studies in pharmaceutical quality control laboratories.

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